molecular formula C15H23NO2 B022065 N,N-Didesmethylvenlafaxine CAS No. 93413-77-5

N,N-Didesmethylvenlafaxine

Cat. No. B022065
CAS RN: 93413-77-5
M. Wt: 249.35 g/mol
InChI Key: SUQHIQRIIBKNOR-UHFFFAOYSA-N
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Description

N,N-Didesmethylvenlafaxine (also known as Desvenlafaxine) is an antidepressant drug that is used to treat major depressive disorder (MDD). It is a serotonin-norepinephrine reuptake inhibitor (SNRI) and an analog of venlafaxine, a drug that has been used to treat MDD since the early 1990s. Desvenlafaxine is a newer form of venlafaxine, and has been used since 2007. It has a higher bioavailability than venlafaxine, and is generally considered to be more effective in treating MDD.

Scientific Research Applications

  • Molecular Biology and Genomic Sciences : N,N-Didesmethylvenlafaxine contributes to the progress of medicine through molecular biology and genomic sciences (Drews, 2000).

  • Study of Essential Fatty Acid Metabolism in Atopic Eczema : It is used in studies examining essential fatty acid metabolism and its modification in atopic eczema (Horrobin, 2000).

  • Newborn Hair Analysis for In Utero Exposure : The compound is useful in identifying metabolites of venlafaxine in newborn hair samples, revealing in utero exposure (Favretto et al., 2010).

  • Preventing Sudden Death in Myocardial Infarction Patients : There is research on its potential use in preventing sudden death in patients undergoing myocardial infarction (Marchioli et al., 2002).

  • Monitoring Emerging Contaminants in Marine Mussels : It aids in the detection of venlafaxine residues and its metabolites in marine mussels, which can be crucial for monitoring programs for emerging contaminants (Martínez Bueno et al., 2013).

  • Antiarrhythmic Effect : this compound has been shown to have an antiarrhythmic effect, reducing the risk of sudden death after myocardial infarction (Marchioli et al., 2002).

  • Tracking Wastewater Pollution : It can be used for source tracking and discrimination between domestic and nondomestic wastewater pollution (Gasser et al., 2012).

  • Study on Marine Mussels : This compound is a metabolite of venlafaxine that is bioconcentrated and metabolized in marine mussels (Gomez et al., 2021).

  • Potential Therapeutic Agent in Cancer Treatment : N-3 PUFAs, which include this compound, may represent a potential therapeutic agent in treating some types of human cancers (D'Archivio et al., 2017).

  • Method Development for Pharmacokinetic Studies : The development of an HPLC method for measuring venlafaxine and its main metabolites in pharmacokinetic studies and therapeutic drug monitoring (Ardakani et al., 2010).

Safety and Hazards

N,N-Didesmethylvenlafaxine may cause eye irritation . It may also be harmful if inhaled or absorbed through the skin .

Future Directions

There is a growing interest in the presence of pharmaceuticals like N,N-Didesmethylvenlafaxine in the environment . Future research could focus on a more complete characterization of metabolism and on any disturbances linked to bioconcentration of this compound on bivalves .

Mechanism of Action

Target of Action

It’s known that this compound possesses anti-depressant activity . Anti-depressants often work by modulating the levels of certain neurotransmitters in the brain, which are involved in mood regulation.

Mode of Action

Given its anti-depressant activity , it may interact with neurotransmitter receptors or transporters in the brain, altering the reuptake or release of neurotransmitters and thereby influencing neuronal communication and mood regulation.

Biochemical Pathways

As an anti-depressant , it likely influences the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways. These pathways play key roles in mood regulation, and alterations in these pathways are often implicated in depression.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

Given its anti-depressant activity , it likely influences neuronal communication and potentially alters the function of neural circuits involved in mood regulation.

Action Environment

It’s known that the compound should be stored at room temperature, preferably in a cool and dark place , which suggests that temperature and light exposure may affect its stability.

Biochemical Analysis

Biochemical Properties

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. The interaction between 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and MAO can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with serotonin and norepinephrine transporters, affecting their reuptake and enhancing neurotransmitter availability .

Cellular Effects

The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the cAMP response element-binding protein (CREB) pathway, which plays a role in neuroplasticity and memory formation . Furthermore, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can alter the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication .

Molecular Mechanism

At the molecular level, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exerts its effects through various binding interactions with biomolecules. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the availability of these neurotransmitters in the synaptic cleft . This compound also interacts with MAO, inhibiting its activity and preventing the breakdown of neurotransmitters . These interactions result in enhanced neurotransmission and improved mood regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in vitro has been associated with sustained increases in neurotransmitter levels and enhanced neuronal activity .

Dosage Effects in Animal Models

The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol vary with different dosages in animal models. Low to moderate doses of this compound have been shown to produce antidepressant-like effects, improving mood and reducing anxiety . High doses may lead to toxic or adverse effects, such as increased heart rate, hypertension, and behavioral changes . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolism of this compound results in the formation of various metabolites, which may contribute to its overall pharmacological effects . Additionally, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can influence metabolic flux and alter metabolite levels in the brain .

Transport and Distribution

The transport and distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to various tissues, including the liver, kidneys, and heart . The localization and accumulation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in these tissues can influence its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can affect its interactions with biomolecules and its overall pharmacological effects.

properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHIQRIIBKNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891440
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93413-77-5
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didesmethylvenlafaxine
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Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
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Record name N,N-DIDESMETHYLVENLAFAXINE
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Synthesis routes and methods I

Procedure details

The reactor was charged with 25.0 g of Raney-Ni (Kawaken, Grace 2400, 2724, Degussa B111W, 112W), and 250 ml of MeOH and 25 ml of an ammonia solution (25% NH3) were added. To the mixture was added 50g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, followed by 250 ml of MeOH. The reactor was settled and purged with N2 gas two or three times. After fully purged with N2, the reactor was purged with H2 gas two or three times. Internal pressure of the reactor was adjusted to 60 psi and the reaction mixture was stirred. After 20 to 30 hours of reaction at room temperature (about 10 to 20° C.), in-process analysis of a sample of mixture was made. After the reaction was completed, Ra—Ni was removed by filtration with a celite pad. The filtrate was distilled under reduced pressure until all of the solvent was evaporated, and 200 ml of isopropyl alcohol and 400 ml of ethyl acetate were added to the residue oil to dissolve the resulting product to give a clear or a little hazy solution. To the solution was added 10 ml of acetic acid dropwise, and an exothermic reaction began with some fumes given off. After about 10 to 20 minutes of adding all of the acetic acid, a solid began to form. The solution was stirred for about one hour, filtered and washed with ethyl acetate to give the desired product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol, 44.2 g (yield 70%, purity 99%).
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Synthesis routes and methods II

Procedure details

The reactor was charged with 25.0 g of Raney-Ni (Kawaken, Grace 2400, 2724, Degussa B111W, 112W), and 250 ml of MeOH and 25 ml of an ammonia solution (25% NH3) were added. To the mixture was added 50 g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, followed by 250 ml of MeOH. The reactor was settled and purged with N2 gas two or three times. After fully purged with N2, the reactor was purged with H2 gas two or three times. Internal pressure of the reactor was adjusted to 60 psi and the reaction mixture was stirred. After 20 to 30 hours of reaction at room temperature (about 10 to 20° C.), in-process analysis of a sample of mixture was made. After the reaction was completed, Ra—Ni was removed by filtration with a celite pad. The filtrate was distilled under reduced pressure until all of the solvent was evaporated, and 200 ml of isopropyl alcohol and 400 ml of ethyl acetate were added to the residue oil to dissolve the resulting product to give a clear or a little hazy solution. To the solution was added 10 ml of acetic acid dropwise, and an exothermic reaction began with some fumes given off. After about 10 to 20 minutes of adding all of the acetic acid, a solid began to form. The solution was stirred for about one hour, filtered and washed with ethyl acetate to give the desired product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol, 44.2 g (yield 70%, purity 99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Didesmethylvenlafaxine
Reactant of Route 2
N,N-Didesmethylvenlafaxine
Reactant of Route 3
N,N-Didesmethylvenlafaxine
Reactant of Route 4
Reactant of Route 4
N,N-Didesmethylvenlafaxine
Reactant of Route 5
N,N-Didesmethylvenlafaxine
Reactant of Route 6
Reactant of Route 6
N,N-Didesmethylvenlafaxine

Q & A

Q1: What is the significance of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in pharmaceutical research?

A1: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, also known as N,N-Didesmethylvenlafaxine, is a key intermediate in the synthesis of the antidepressant drug venlafaxine hydrochloride. [, ] Understanding its properties is crucial for optimizing venlafaxine production and potentially developing new therapeutic agents.

Q2: What are some of the innovative synthetic approaches for producing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?

A2: Researchers have explored several methods for synthesizing this compound. One approach involves reacting cyclohexanone with the carbanion of 4-methoxyphenylacetonitrile, using polyethylene glycol-400 (PEG-400) or Aliquat-336 as a phase-transfer catalyst (PTC). [] Another method utilizes a borane-dimethyl sulfide complex (BDMS) or AlCl3-NaBH4 for reduction. [, ] These methods offer improvements in yield and efficiency compared to earlier techniques.

Q3: Beyond its role as a venlafaxine precursor, are there any other potential applications for 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?

A3: Yes, studies have investigated the antimicrobial properties of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its derivatives. [, ] This research suggests potential applications in developing new antimicrobial agents.

Q4: How can analytical techniques be employed to study 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?

A4: Advanced techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are crucial for analyzing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in biological samples. [] This method allows for the detection and quantification of the compound, even at trace levels, enabling researchers to study its presence in various matrices.

Q5: What are the implications of identifying metabolites of venlafaxine, including this compound, in neonatal hair samples?

A5: The detection of venlafaxine and its metabolites in neonatal hair provides evidence of in utero exposure to the drug. [] This highlights the importance of monitoring drug exposure during pregnancy and understanding its potential impact on fetal development.

Q6: What research areas could provide further insights into the properties and applications of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol?

A6: Further research on structure-activity relationships (SAR) could elucidate how modifications to the compound's structure impact its activity and potency. [] Additionally, exploring its interaction with biological targets and investigating its metabolic pathways could reveal new therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.